N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring, a pyridine ring, and a cyanophenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic synthesis techniques. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Attachment of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine or other nucleophile.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or other reactive sites using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the nitrile group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development. Studies may focus on its interactions with biological macromolecules and its potential therapeutic effects.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide: can be compared to other pyrimidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrimidine and pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-9-18(26)24(19(22-13)15-5-7-21-8-6-15)12-17(25)23-16-4-2-3-14(10-16)11-20/h2-10H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIFDXGZFVRYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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